2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-N-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-N-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements of isoquinoline, pyrimidine, and carboxamide, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-N-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Construction of the Pyrimidine Ring: This involves the cyclization of a suitable precursor, such as a diaminopyrimidine, under acidic or basic conditions.
Coupling Reactions: The isoquinoline and pyrimidine moieties are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-N-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound shares the isoquinoline moiety and has been studied for its inhibitory activity against aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds have shown antioomycete activity and are used in plant disease management.
Uniqueness
The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-N-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C24H23N5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-33-17-8-6-16(7-9-17)25-22(31)18-12-19(30)26-21-20(18)23(32)28-24(27-21)29-11-10-14-4-2-3-5-15(14)13-29/h2-9,18H,10-13H2,1H3,(H,25,31)(H2,26,27,28,30,32) |
InChI Key |
QAABLNFGVUYOKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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